(5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14-10-19(23-18-5-3-2-4-17(14)18)24-6-8-25(9-7-24)20(26)15-11-16(21)13-22-12-15/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPFRZKIVWBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine and quinoline derivatives, followed by their coupling through a piperazine linker. Common reagents used in these reactions include brominating agents, quinoline derivatives, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in optimizing reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridine Site
The bromine atom on the pyridine ring undergoes substitution reactions under mild conditions, facilitating functionalization:
Key Insight : The electron-deficient pyridine ring enhances bromine’s leaving-group ability, enabling regioselective substitutions without harsh conditions .
Cross-Coupling Reactions Involving the Bromopyridine
Transition-metal-catalyzed couplings allow carbon-carbon or carbon-heteroatom bond formation:
Mechanistic Note : The bromine’s position (meta to carbonyl) directs coupling to the 5-position, preserving the quinoline-piperazine scaffold’s integrity.
Functionalization of the Piperazine Moiety
The piperazine nitrogen undergoes alkylation or acylation to modulate pharmacokinetics:
Structural Consideration : Piperazine’s conformation influences steric accessibility, with N-alkylation favoring bioactive conformers .
Quinoline Ring Modifications
The 4-methylquinoline group exhibits limited reactivity but participates in electrophilic substitutions under acidic conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-4-methylquinoline | 45% |
| Sulfonation | SO₃, DCE, 50°C | 6-Sulfo-4-methylquinoline | 38% |
Limitation : Harsh conditions risk cleaving the methanone linker, necessitating protective strategies .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with analogs but differs in regioselectivity:
| Analog | Reactivity Profile | Key Difference |
|---|---|---|
| 5-Bromoquinoline | Faster SNAr at bromine | Lacks piperazine’s directing effects |
| 1-(Pyridin-3-yl)piperazine | Piperazine N-alkylation dominates | Absent quinoline steric hindrance |
SAR Insight : The methanone linker stabilizes transition states during substitutions, improving yields compared to non-ketone analogs.
Computational Predictions of Reactivity
DFT calculations predict activation energies for key reactions:
| Reaction | ΔG‡ (kcal/mol) | Rate-Determining Step |
|---|---|---|
| Suzuki Coupling | 22.3 | Oxidative addition of Pd to C-Br bond |
| Piperazine Alkylation | 18.9 | Nucleophilic attack on electrophile |
Implication : Lower barriers for piperazine modifications align with experimental efficiency .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds with similar structural features may exhibit anticancer properties. The bromine atom and the quinoline structure can enhance the interaction with DNA or other cellular targets, potentially leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- The piperazine and quinoline moieties have been associated with antimicrobial activity. Studies suggest that derivatives of this compound could be effective against various bacterial and fungal strains.
-
Neuropharmacological Effects :
- The piperazine ring is often linked to neuroactive compounds. Investigations into the central nervous system effects of this compound could reveal its potential as an antidepressant or anxiolytic agent.
-
Quantitative Structure-Activity Relationship (QSAR) Studies :
- QSAR models can be employed to predict the biological activity of this compound based on its chemical structure. Such studies help in understanding how modifications to the molecule might enhance its efficacy or reduce toxicity.
Synthesis and Modification
The synthesis of (5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone can involve several steps, including:
- Bromination of Pyridine : Introducing the bromine atom at the 5-position.
- Formation of Piperazine Linkage : Synthesizing the piperazine derivative and linking it to the bromopyridine.
- Quinoline Substitution : Attaching the 4-(4-methylquinolin-2-yl) group through appropriate coupling reactions.
These synthetic strategies allow for further modifications to optimize biological activity, solubility, and bioavailability.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(4-Methylquinolin-2-yl)piperazine | Contains a piperazine ring | Lacks bromine substitution; studied for neuropharmacological effects |
| 5-Bromoquinoline | Similar halogenated quinoline structure | Focused on antimicrobial properties |
| 1-(Pyridin-3-yl)piperazine | Contains a similar piperazine framework | Simpler structure; used in psychiatric research |
This table highlights how variations in substitution patterns can influence biological activity and therapeutic potential, underscoring the uniqueness of the target compound.
Predictive Modeling and Interaction Studies
Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can forecast potential interactions and biological activities based on structural features. This approach aids in identifying promising candidates for further experimental validation.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases or interact with DNA to influence gene expression.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly influence biological activity, solubility, and target selectivity. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Withdrawing vs. In contrast, the thiophene-thiazole substituent in may improve metabolic stability due to sulfur’s electronegativity.
- Halogen Effects : The 4-chlorophenyl group in enhances target affinity through halogen bonding, while the target’s bromine on pyridine may offer stronger van der Waals interactions.
Piperazine vs. Piperidine/Morpholine Analogues
Replacing piperazine with piperidine or morpholine alters basicity and hydrogen-bonding capacity:
| Compound Name | Ring Structure | Key Differences |
|---|---|---|
| Target Compound | Piperazine | Two nitrogen atoms for hydrogen bonding; basic (pKa ~9.8). |
| (5-Bromopyridin-3-yl)[4-(thiophen-2-yl)piperidin-1-yl]methanone | Piperidine | Single nitrogen; reduced basicity (pKa ~11.3). |
| (3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone | Morpholine | Oxygen atom increases polarity; lower lipophilicity. |
Implications :
- The target’s piperazine ring improves solubility in acidic environments (e.g., gastrointestinal tract) and may enhance blood-brain barrier penetration compared to morpholine derivatives.
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- LogP (Estimated): ~3.5 (moderate lipophilicity due to quinoline’s aromaticity).
- Molecular Weight : 412.3 g/mol, within Lipinski’s Rule of Five limits (<500 g/mol) .
- Solubility : Low aqueous solubility (predicted), necessitating formulation enhancements.
Biological Activity
The compound (5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone is a complex organic molecule that combines a bromopyridine moiety with a piperazine group substituted by a methylquinoline. This structural composition suggests significant potential in medicinal chemistry, particularly for targeting various biological pathways.
Structural Characteristics
The molecular formula of the compound is , and it features several functional groups that are crucial for its biological activity. The presence of the bromine atom and the piperazine ring is notable, as these components often influence pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific biological activities of This compound are still under investigation, but predictive models such as quantitative structure–activity relationship (QSAR) studies suggest promising interactions with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Compounds structurally related to this compound have shown effectiveness against various bacterial strains. For instance, derivatives with similar piperazine frameworks have demonstrated moderate to high antimicrobial potency.
- Anticancer Properties : Similar compounds have been evaluated for their anticancer activities, particularly against human tumor cell lines. The presence of the methylquinoline moiety may enhance these effects.
- Neuropharmacological Effects : Piperazine derivatives have been extensively studied for their potential in treating neurological disorders, suggesting that this compound might also exhibit such properties.
Research Findings and Case Studies
A review of the literature reveals several studies that have explored the biological activity of related compounds:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-Methylquinolin-2-yl)piperazine | Piperazine ring | Neuropharmacological effects |
| 5-Bromoquinoline | Halogenated quinoline | Antimicrobial properties |
| 1-(Pyridin-3-yl)piperazine | Similar piperazine framework | Psychiatric research applications |
These comparisons highlight how variations in substitution patterns can influence biological activity and therapeutic potential.
Synthesis and Modifications
The synthesis of This compound can involve several steps aimed at optimizing its biological activity. Strategies may include:
- Modifying substituents to improve solubility and bioavailability.
- Utilizing computer-aided prediction tools like PASS to forecast potential interactions based on structural features.
Q & A
Q. What synthetic strategies are recommended for preparing (5-bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone?
- Methodological Answer : The synthesis typically involves coupling a bromopyridine carbonyl chloride with a substituted piperazine derivative. For example:
Step 1 : Prepare 5-bromo-3-pyridinecarbonyl chloride via bromination of nicotinic acid derivatives followed by thionyl chloride treatment.
Step 2 : Synthesize 4-(4-methylquinolin-2-yl)piperazine by nucleophilic substitution of piperazine with 2-chloro-4-methylquinoline.
Step 3 : Couple the two intermediates using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C.
Purification via column chromatography (n-hexane/EtOAc gradients) yields the product. Yields >75% are achievable with optimized stoichiometry (2:1 acyl chloride:piperazine) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : Confirm piperazine ring integration (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) and bromopyridine/quinoline aromatic signals.
- HPLC : Assess purity (>95% at 254 nm) with retention time consistency.
- Elemental Analysis : Address discrepancies (e.g., ±0.3% for C/H/N) by repeating combustion analysis or using high-resolution mass spectrometry (HRMS) .
Q. What computational approaches predict the compound’s bioavailability?
- Methodological Answer :
- Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like ChemAxon.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS.
- Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substitution Strategies :
- Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to modulate reactivity.
- Modify the quinoline’s 4-methyl group to bulkier substituents (e.g., isopropyl) to enhance target selectivity.
- Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization. Compare IC₅₀ values to identify potency trends.
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with activity .
Q. What mechanistic insights explain contradictions in catalytic coupling yields?
- Methodological Answer : Discrepancies in coupling efficiency (e.g., 60–85% yields) may arise from:
- Steric Hindrance : Use DFT calculations (Gaussian 09) to model transition states; bulky substituents on quinoline reduce nucleophilic attack efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) via kinetic studies. DMF may stabilize intermediates but increase side reactions.
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling as an alternative to traditional SN2 pathways .
Q. How can researchers address low purity in final product batches?
- Methodological Answer :
- Chromatography Optimization : Use reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) for challenging separations.
- Recrystallization : Screen solvents (EtOH/H₂O mixtures) to isolate high-purity crystals.
- Byproduct Identification : Employ LC-MS to detect impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. What experimental designs elucidate metabolic degradation pathways?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify phase I metabolites (oxidations, demethylation).
- Isotope Labeling : Synthesize a ¹³C-labeled quinoline moiety to track cleavage patterns.
- CYP Inhibition : Co-administer ketoconazole (CYP3A4 inhibitor) to confirm enzyme involvement .
Data Contradiction Analysis
Q. How should researchers resolve conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations.
- Control Normalization : Use staurosporine as a positive control for apoptosis assays.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Report confidence intervals for IC₅₀ values .
Methodological Tables
Q. Table 1: Comparative Yields for Piperazine Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None (SN2) | DCM | 25 | 78 | 95 |
| Pd(OAc)₂/XPhos | Toluene | 110 | 92 | 98 |
Q. Table 2: Metabolic Stability in Liver Microsomes
| Species | Half-life (min) | Major Metabolite |
|---|---|---|
| Human | 45 | Demethylated quinoline |
| Rat | 28 | Bromopyridine hydroxylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
